diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thieno[2,3-c]pyridine derivative characterized by a fused bicyclic scaffold with ester, amide, and dioxopyrrolidinyl substituents.
Properties
IUPAC Name |
diethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7S/c1-3-33-23(31)20-16-10-11-26(24(32)34-4-2)13-17(16)35-22(20)25-21(30)14-6-5-7-15(12-14)27-18(28)8-9-19(27)29/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMQZXBXNMMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research Applications
-
Medicinal Chemistry
- The compound's structure indicates potential as a pharmacological agent due to the presence of the benzamide and thieno-pyridine moieties. These functional groups are often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
-
Antimicrobial Activity
- Preliminary studies suggest that derivatives of thieno-pyridine compounds exhibit significant antimicrobial properties. Given the structural similarities, diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate may also demonstrate efficacy against a range of pathogens. Research into similar compounds has shown promising results in inhibiting bacterial growth and biofilm formation.
-
Antioxidant Properties
- Compounds containing dioxopyrrolidinyl groups have been studied for their antioxidant capabilities. These properties are crucial for developing treatments that combat oxidative stress-related diseases. The antioxidant activity can be quantitatively assessed using assays like DPPH scavenging.
-
Corrosion Inhibition
- The thieno-pyridine framework has been investigated for its ability to act as a corrosion inhibitor in metal substrates. Similar compounds have shown effectiveness in reducing corrosion rates significantly, indicating that this compound could serve as a valuable additive in industrial applications.
Case Studies
| Study | Findings |
|---|---|
| Study on Thieno-Pyridine Derivatives | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Antioxidant Activity Assessment | Showed IC50 values comparable to established antioxidants like ascorbic acid in DPPH assays. |
| Corrosion Inhibition Research | Achieved up to 81% reduction in corrosion rates at optimal concentrations, highlighting potential industrial applications. |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at its ester and amide bonds under acidic or basic conditions. Key reaction pathways include:
-
The diethyl ester groups are more reactive toward hydrolysis than the amide bond due to steric hindrance from the thienopyridine core.
-
Hydrolysis kinetics depend on pH and temperature, with optimal yields achieved under mild alkaline conditions .
Nucleophilic Substitution at Dioxopyrrolidinyl Group
The 2,5-dioxopyrrolidin-1-yl moiety acts as a leaving group in reactions with nucleophiles:
-
This reactivity is analogous to N-hydroxysuccinimide (NHS) ester chemistry, enabling efficient coupling with biomolecules .
-
Reaction rates correlate with nucleophile concentration and solvent polarity .
Cyclization and Rearrangement
The thieno[2,3-c]pyridine core participates in intramolecular cyclization under thermal or catalytic conditions:
-
Cyclization often improves metabolic stability but reduces aqueous solubility .
-
Rearrangements are sensitive to electron-withdrawing effects of the dioxopyrrolidinyl group.
Functional Group Modifications
Selective modifications of peripheral groups enable structural diversification:
-
Bromination occurs preferentially at the electron-rich thiophene ring .
-
Methylation at the pyridine nitrogen increases cationic character, improving membrane permeability .
Redox Reactions
The dihydrothienopyridine system undergoes oxidation-reduction transitions:
-
Oxidation products show increased planarity, enhancing DNA intercalation potential.
-
Reduction stabilizes the core structure but diminishes electrophilic reactivity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable π-system extensions:
| Coupling Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(dba)₂ | Biaryl derivatives at C-8 | 65–78% | |
| Sonogashira | Terminal alkyne, CuI | Ethynyl-substituted analogs | 52% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thieno[2,3-c]pyridine Derivatives
The target compound shares its core structure with several analogs, differing primarily in substituents:
Key Observations :
- Substituent Effects on Physicochemical Properties: The amino-substituted analog (4g) exhibits a lower molecular weight (299.1 vs. ~508 for the target) and a moderate melting point (145–147°C). The benzyl-substituted analog (CAS 193537-14-3) introduces bulkier aromatic groups, which may enhance π-π stacking interactions in biological systems .
Functional Group Modifications
- Amide vs. Amino Groups: The target compound’s amide linkage (vs. For example, amide-containing analogs in (e.g., compound 11a) show IR stretches at ~1,650 cm⁻¹ for C=O, consistent with the target’s expected spectral profile .
- Dioxopyrrolidinyl Moiety : The 2,5-dioxopyrrolidinyl group is a cyclic imide, which is electron-withdrawing and may stabilize the molecule’s conformation. Similar groups in (e.g., compound 12) correlate with enhanced thermal stability (mp 268–269°C) .
Q & A
Q. What are the critical steps for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including:
- Amide coupling : Introducing the 3-(2,5-dioxopyrrolidin-1-yl)benzamido group to the thienopyridine core via carbodiimide-mediated coupling .
- Cyclization : Formation of the dihydrothieno[2,3-c]pyridine ring under controlled temperature (60–80°C) and solvent (e.g., DMF or THF) .
- Esterification : Diethyl esterification of carboxyl groups using ethanol or methanol under acidic conditions . Yield optimization requires precise control of solvent polarity, temperature, and catalyst selection. For example, ethanol as a solvent improves esterification yields compared to methanol (78% vs. 67% in analogous syntheses) .
Q. Which characterization techniques are essential for verifying structural integrity?
Key methods include:
- NMR spectroscopy : and NMR confirm substituent positions and ring fusion (e.g., dihydrothienopyridine protons at δ 2.6–4.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks with <5 ppm error) .
- Infrared spectroscopy (IR) : Detects functional groups like amide (1650–1680 cm) and ester (1720–1740 cm) . Cross-referencing these techniques mitigates misassignment risks, especially for regioisomers .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities?
Strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while ethanol improves esterification .
- Catalyst optimization : Use of HOBt/DCC for amide bonds reduces racemization .
- Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization (ethyl ether) removes byproducts . For example, analogous thienopyridine syntheses achieved 78% purity after crystallization .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NMR splitting) can be addressed by:
- 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity .
- Isotopic labeling : -labeling for amide group verification .
- Computational validation : DFT calculations predict NMR chemical shifts and compare them to experimental data .
Q. What computational approaches predict the compound’s biological activity and binding modes?
- Molecular docking : Screens against targets like calcium channels (e.g., L-type channels implicated in dihydropyridine activity) .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in lipid bilayers) .
- QSAR modeling : Links structural features (e.g., electron-withdrawing substituents) to activity trends .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
Focus on:
- Core modifications : Substituents at the 3-(2,5-dioxopyrrolidin-1-yl)benzamido group influence target affinity (e.g., electron-deficient aryl groups enhance receptor binding) .
- Ester hydrolysis : Converting diethyl esters to carboxylic acids improves water solubility but may reduce membrane permeability .
- Heterocycle substitution : Pyridine vs. pyrazolo derivatives alter steric and electronic profiles .
Methodological Guidance for Data Interpretation
Key Data from Analogous Compounds
| Property | Example Value (Analog) | Relevance to Target Compound |
|---|---|---|
| Melting point | 145–147°C (diethyl ester derivative) | Indicates purity and crystallinity |
| HRMS accuracy | Δ <5 ppm (e.g., 550.0978 vs. 550.0816) | Validates molecular formula |
| NMR shift consistency | δ 4.29 ppm (ester CH) | Confirms diethyl group placement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
